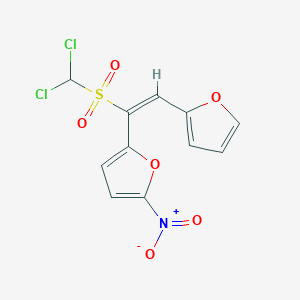
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with a but-3-yn-1-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran typically involves the reaction of a furan derivative with a but-3-yn-1-yl halide under basic conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the furan derivative is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The alkyne group can participate in cycloaddition reactions, while the furan ring can undergo electrophilic substitution, affecting biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(But-3-yn-1-yl)furan: Similar structure but lacks the methyl group.
5-Methyl-2,5-dihydrofuran: Similar structure but lacks the but-3-yn-1-yl group.
2-(But-3-yn-1-yl)-5-methylfuran: Similar structure but lacks the dihydrofuran ring.
Uniqueness
2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is unique due to the presence of both the but-3-yn-1-yl group and the methyl group on the furan ring
Propriétés
Numéro CAS |
91706-72-8 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-but-3-ynyl-5-methyl-2,5-dihydrofuran |
InChI |
InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h1,6-9H,4-5H2,2H3 |
Clé InChI |
QJCKMTGSHHGBIW-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC(O1)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


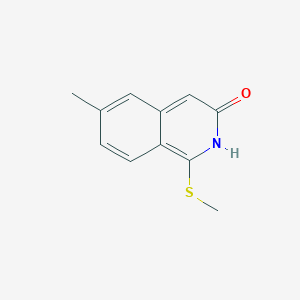
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
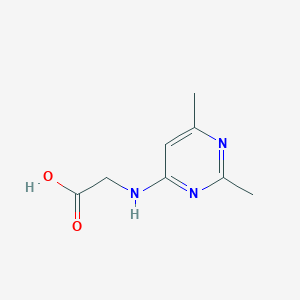


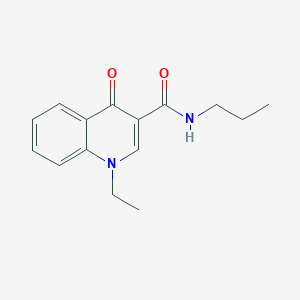
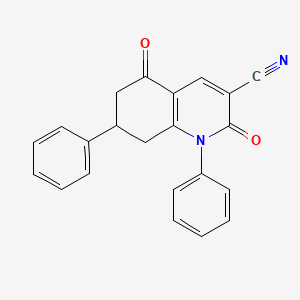
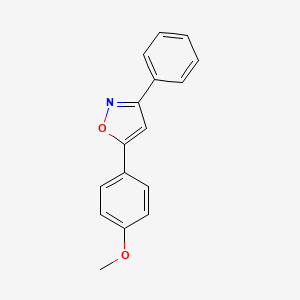
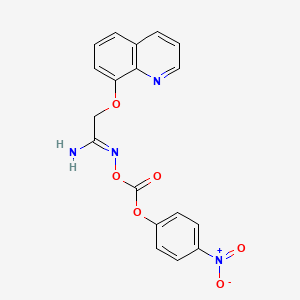
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
